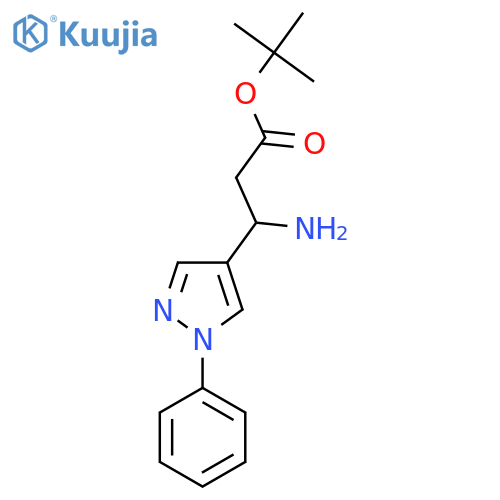

Cas no 2354726-41-1 (tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate)

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- 2354726-41-1

- tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate

- EN300-27723246

-

- インチ: 1S/C16H21N3O2/c1-16(2,3)21-15(20)9-14(17)12-10-18-19(11-12)13-7-5-4-6-8-13/h4-8,10-11,14H,9,17H2,1-3H3

- InChIKey: PAXHHGPFPMPGAI-UHFFFAOYSA-N

- ほほえんだ: O(C(CC(C1C=NN(C2C=CC=CC=2)C=1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 287.16337692g/mol

- どういたいしつりょう: 287.16337692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 70.1Ų

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723246-5g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 5g |

$1695.0 | 2023-09-10 | ||

| Enamine | EN300-27723246-0.25g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 95.0% | 0.25g |

$538.0 | 2025-03-20 | |

| Enamine | EN300-27723246-0.05g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 95.0% | 0.05g |

$491.0 | 2025-03-20 | |

| Enamine | EN300-27723246-0.1g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 95.0% | 0.1g |

$515.0 | 2025-03-20 | |

| Enamine | EN300-27723246-10.0g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 95.0% | 10.0g |

$2516.0 | 2025-03-20 | |

| Enamine | EN300-27723246-5.0g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 95.0% | 5.0g |

$1695.0 | 2025-03-20 | |

| Enamine | EN300-27723246-2.5g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 95.0% | 2.5g |

$1147.0 | 2025-03-20 | |

| Enamine | EN300-27723246-0.5g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 95.0% | 0.5g |

$561.0 | 2025-03-20 | |

| Enamine | EN300-27723246-1.0g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 95.0% | 1.0g |

$584.0 | 2025-03-20 | |

| Enamine | EN300-27723246-1g |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |

2354726-41-1 | 1g |

$584.0 | 2023-09-10 |

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate 関連文献

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoateに関する追加情報

Professional Introduction to Tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate (CAS No. 2354726-41-1)

Tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate, a compound with the CAS number 2354726-41-1, represents a significant advancement in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural motif, featuring a tert-butyl group and an amino-substituted propanoate backbone conjugated with a 1-phenyl-1H-pyrazol-4-yl moiety, offers a unique combination of chemical properties that make it an attractive candidate for further investigation.

The tert-butyl group, known for its steric hindrance and stability, contributes to the overall rigidity of the molecule, which can be crucial in determining its binding affinity and selectivity when interacting with biological targets. On the other hand, the presence of the amino group and the pyrazole ring introduces a degree of flexibility and electronic richness, which can be exploited to modulate biological activity. This balance between rigidity and flexibility is a key feature that has been extensively studied in the development of novel pharmacophores.

In recent years, there has been a growing interest in heterocyclic compounds, particularly those containing pyrazole scaffolds, due to their diverse biological activities. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The compound in question, Tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate, leverages these properties by incorporating a phenyl-substituted pyrazole ring into its structure. This modification enhances the molecule's interaction with biological targets while maintaining structural integrity.

The propanoate moiety serves as a linker that connects the amino group and the pyrazole ring, providing a stable framework for further functionalization. The amino group itself is a versatile functional handle that can be used to form amide bonds or other covalent linkages, enabling the synthesis of more complex derivatives. This flexibility has made Tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate a valuable intermediate in synthetic chemistry.

Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds for therapeutic use. Computational modeling and molecular dynamics simulations have been employed to understand how Tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate interacts with its target proteins at the molecular level. These studies have revealed that the compound's binding affinity is influenced by several factors, including hydrogen bonding interactions, hydrophobic effects, and van der Waals forces. By understanding these interactions, researchers can make informed modifications to improve the compound's efficacy and selectivity.

The synthesis of Tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrazole derivative followed by its coupling with an appropriate propanoate precursor. The introduction of the tert-butyl group is achieved through subsequent chemical transformations that preserve the integrity of the pyrazole ring. Each step in the synthesis is monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure compliance with pharmaceutical standards.

The pharmacological profile of Tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-ylopropanoate has been evaluated in various in vitro and in vivo models. Initial studies have shown promising results in terms of anti-inflammatory activity, suggesting that it may be effective in treating conditions characterized by excessive inflammation. Additionally, preliminary data indicate potential applications in oncology, where it may interfere with cancer cell proliferation by inhibiting key signaling pathways. These findings underscore the compound's therapeutic potential and justify further investigation into its mechanisms of action.

In conclusion, Tert-butyl 3-amino-octahydroindole(5H)-pyrrole(4αH)-carboxylic acid (CAS No. 235472641), also known as Tert-butyl 3-amino-octahydroindole(5H)-pyrrole(4αH)-carboxylic acid (CAS No. 235472641), represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Continued research into this compound will likely yield valuable insights into its mechanisms of action and potential applications in medicine.

2354726-41-1 (tert-butyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate) 関連製品

- 13460-15-6(7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione)

- 1361600-52-3(2,4-Dimethyl-3-(perchlorophenyl)pyridine)

- 2227843-10-7(tert-butyl N-{3-(3R)-3-aminobutyl-4-methoxyphenyl}carbamate)

- 1805307-11-2(5-(Difluoromethyl)-4-fluoropyridine-2-carboxylic acid)

- 2060042-55-7(tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride)

- 1251365-07-7(1-2-bromo-1-(2-methylpropoxy)ethyl-3-methylbenzene)

- 1806518-21-7(2,6-Diamino-7-iodo-1H-benzimidazole)

- 2229198-29-0(1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid)

- 85642-14-4(2-amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid)

- 2680707-05-3(6-methoxy-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-3-carboxylic acid)